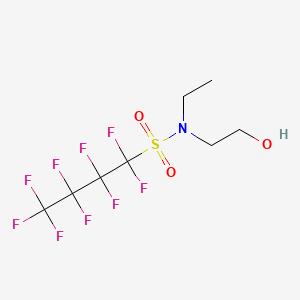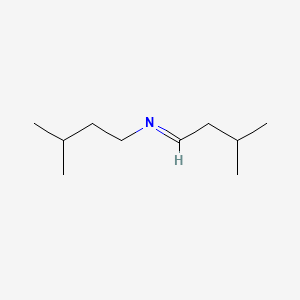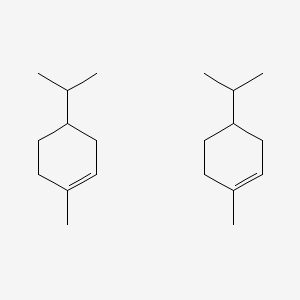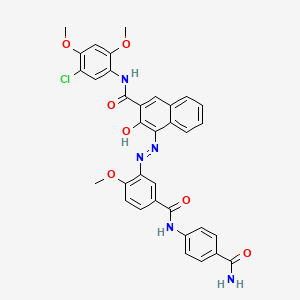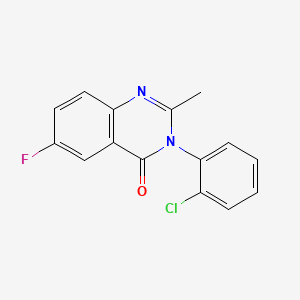![molecular formula C9H10 B1617378 7-Methylbicyclo[4.2.0]octa-1,3,5-triene CAS No. 55337-80-9](/img/structure/B1617378.png)
7-Methylbicyclo[4.2.0]octa-1,3,5-triene
Übersicht
Beschreibung
7-Methylbicyclo[4.2.0]octa-1,3,5-triene is a chemical compound with the molecular formula C9H10 . It has an average mass of 118.176 Da and a monoisotopic mass of 118.078247 Da .
Molecular Structure Analysis
The molecular structure of 7-Methylbicyclo[4.2.0]octa-1,3,5-triene consists of a three-ring structure with a methyl group attached . The exact 3D structure is not provided in the search results.Wissenschaftliche Forschungsanwendungen
Polymer Synthesis and Properties
- The novel synthesis of 2,3-Dicarboxybicyclo[2.2.2]octa-2,5,7-triene (barrelene) monomers and their polymerization through Ring-Opening Metathesis Polymerization (ROMP) leads to the production of highly luminescent, water-soluble poly(1,4-phenylenevinylenes) with potential applications in various fields (Wagaman & Grubbs, 1997).
Valence Isomerization Studies
- Research on the valence isomerization of highly fluorinated cycloocta-1,3,5-trienes, including bicyclo[4.2.0]octa-2,4-diene systems, provides insights into the equilibrium constants and thermodynamics of these isomerizations, enhancing understanding of strain energy in related chemical structures (Rahman et al., 1990).
Organic Synthesis and Reaction Mechanisms
- The base-catalyzed isomerization of octa-1,7-diyne results in the formation of non-aromatic cyclic products, including 1-, 2-, and 3-methylcyclohepta-1,3,5-trienes and cyclo-octa-1,3,5-triene, offering a route to synthesize complex organic structures (Eglinton, Raphael & Zabkiewicz, 1969).
Chemical Synthesis and Reactivity
- The study of the synthesis and chemistry of 8-Substituted Bicyclo[5.1.0]oct-1(8)-enes, including their reactions with cyclopentadiene, highlights the potential for creating novel bicyclic compounds with unique reactivity and structural properties (Lee, Chen & Chen, 1998).
Photochemical Applications
- Research into the photochemistry of cyclo-octatetraene derivatives like 7-Oxabicyclo[4.3.0]nona-2,4,8-triene contributes to a deeper understanding of photoisomerization processes, which are crucial in developing light-responsive materials and systems (Holovka et al., 1969).
Rearrangement Reactions
- Studies on rapidly reversible degenerate cope rearrangements of molecules like bicyclo[5.1.0]octa-2,5-diene provide insights into dynamic molecular transformations that can be applied in synthetic chemistry (Doering & Roth, 1963).
Eigenschaften
IUPAC Name |
7-methylbicyclo[4.2.0]octa-1,3,5-triene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10/c1-7-6-8-4-2-3-5-9(7)8/h2-5,7H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIIIHASDQIQOFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90341838 | |
| Record name | 7-Methylbicyclo[4.2.0]octa-1,3,5-triene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90341838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methylbicyclo[4.2.0]octa-1,3,5-triene | |
CAS RN |
55337-80-9 | |
| Record name | 7-Methylbicyclo[4.2.0]octa-1,3,5-triene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90341838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



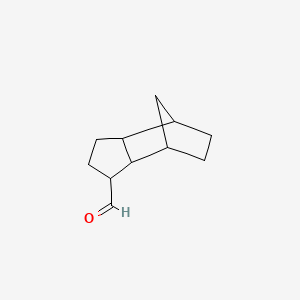
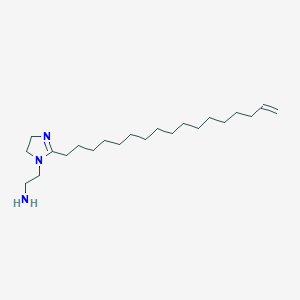
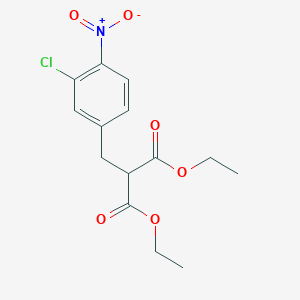
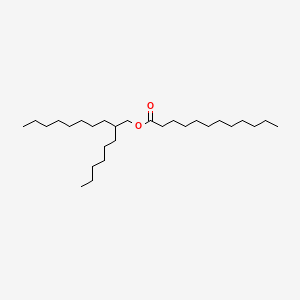
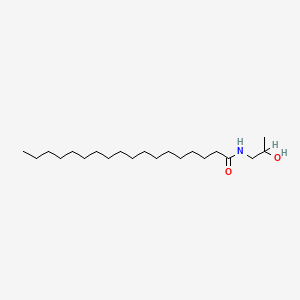
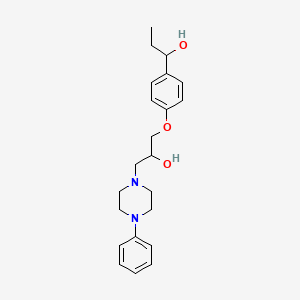
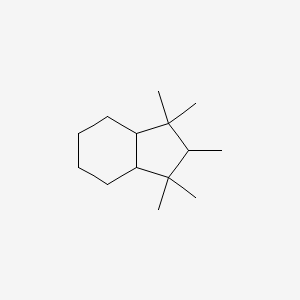
![Morpholine, 4-[(1-hydroxy-2-naphthalenyl)carbonyl]-](/img/structure/B1617304.png)
